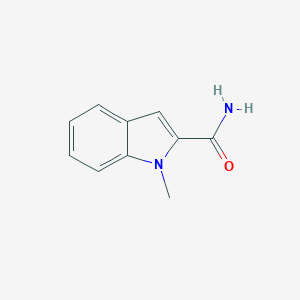

1-methyl-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDRRUIHHLXFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356277 | |

| Record name | 1-methyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56297-43-9 | |

| Record name | 1-methyl-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-methyl-1H-indole-2-carboxamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-methyl-1H-indole-2-carboxamide

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Within this class, indole-2-carboxamides have emerged as a "privileged scaffold," demonstrating significant therapeutic potential across various disease areas. These compounds are recognized as potent antituberculosis agents, allosteric modulators for the cannabinoid CB1 receptor, and inhibitors of the androgen receptor binding function 3 (AR-BF3), showing promise in cancer therapy.[1][2][3]

Specifically, 1-methyl-1H-indole-2-carboxamide serves as a key intermediate and a fundamental structure in the development of more complex pharmaceutical agents. The N-methylation of the indole ring can significantly alter the molecule's pharmacological profile, including its metabolic stability, potency, and receptor-binding affinity.

This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-methyl-1H-indole-2-carboxamide. Designed for researchers, chemists, and drug development professionals, this document details robust, field-proven methodologies, explains the chemical principles behind experimental choices, and offers step-by-step protocols for practical implementation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals two primary strategic approaches, hinging on the sequence of the two key bond formations: the amide linkage and the indole N-methylation.

Caption: Retrosynthetic analysis of 1-methyl-1H-indole-2-carboxamide.

-

Strategy A: Late-Stage N-Methylation. This pathway involves the initial synthesis of the parent 1H-indole-2-carboxamide, followed by methylation of the indole nitrogen.

-

Strategy B: Early-Stage N-Methylation. This preferred and more common strategy involves first preparing a 1-methyl-1H-indole-2-carboxylic acid or ester intermediate, which is then converted to the final amide. This approach often provides better control and avoids potential side reactions associated with methylating a molecule containing an amide group.

Pathway I: Amidation of 1-Methyl-1H-indole-2-carboxylic Acid (Preferred Strategy)

This pathway is generally favored due to its robustness and higher yields. It begins with the N-methylation of a readily available indole-2-carboxylate ester, followed by hydrolysis and subsequent amidation.

Caption: Workflow for the preferred synthesis pathway (Strategy B).

Step 1: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate

The initial step involves the alkylation of the indole nitrogen. The N-H proton of indole is weakly acidic (pKa ≈ 17) and can be removed by a suitable base, allowing the resulting anion to act as a nucleophile.

Causality: A base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the indole nitrogen. Dimethyl sulfate is a potent and cost-effective methylating agent. Acetone is an ideal solvent as it is polar enough to dissolve the reagents but does not interfere with the reaction.

Experimental Protocol:

| Reagent | Molar Eq. | Purpose |

| Methyl 1H-indole-2-carboxylate | 1.0 | Starting Material |

| Potassium Carbonate (K₂CO₃) | ~2.5 | Base |

| Dimethyl Sulfate ((CH₃)₂SO₄) | ~1.5 | Methylating Agent |

| Acetone | - | Solvent |

-

To a stirred suspension of methyl 1H-indole-2-carboxylate and potassium carbonate in dry acetone, add dimethyl sulfate dropwise at room temperature.[4]

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and add a 5% ammonia solution to quench any unreacted dimethyl sulfate.[4]

-

Remove the solvent in vacuo.

-

Partition the residue between dichloromethane and water. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[4]

-

Purification via column chromatography on silica gel typically affords methyl 1-methyl-1H-indole-2-carboxylate as a white solid.

Step 2: Saponification to 1-Methyl-1H-indole-2-carboxylic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Causality: Sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and acidification yields the carboxylic acid.[5][6]

Experimental Protocol:

| Reagent | Molar Eq. | Purpose |

| Methyl 1-methyl-1H-indole-2-carboxylate | 1.0 | Starting Material |

| Sodium Hydroxide (NaOH) | ~2.0-3.0 | Base for Hydrolysis |

| Ethanol/Water | - | Solvent System |

| Hydrochloric Acid (HCl) | - | Acid for Workup |

-

Dissolve the methyl 1-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the ethanol in vacuo.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid.[7]

-

Collect the solid by filtration, wash with cold water, and dry to obtain 1-methyl-1H-indole-2-carboxylic acid.

Step 3: Amidation to 1-methyl-1H-indole-2-carboxamide

The direct conversion of a carboxylic acid to an amide is challenging because the amine is basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[8] Therefore, the carboxylic acid's hydroxyl group must first be converted into a good leaving group.

Causality (Peptide Coupling): Coupling reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide) react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is readily attacked by an amine (in this case, an ammonia source) to form the stable amide bond.[9][10]

Experimental Protocol (using HATU):

| Reagent | Molar Eq. | Purpose |

| 1-Methyl-1H-indole-2-carboxylic acid | 1.0 | Starting Material |

| HATU | 1.1 | Coupling Agent |

| DIPEA (N,N-Diisopropylethylamine) | 2.0 | Non-nucleophilic Base |

| Ammonium Chloride (NH₄Cl) | 1.5 | Ammonia Source |

| DMF (Dimethylformamide) | - | Solvent |

-

Dissolve 1-methyl-1H-indole-2-carboxylic acid in anhydrous DMF.

-

Add HATU, DIPEA, and ammonium chloride to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or silica gel chromatography to yield 1-methyl-1H-indole-2-carboxamide.

Pathway II: N-Methylation of 1H-Indole-2-carboxamide (Alternative Strategy)

This alternative route involves forming the amide first, followed by N-methylation. While feasible, it can present challenges in achieving selective methylation of the indole nitrogen without affecting the amide N-H.

Caption: Workflow for the alternative synthesis pathway (Strategy A).

Step 1: Synthesis of 1H-Indole-2-carboxamide

This step is analogous to Step 3 in Pathway I, but starts with the parent 1H-indole-2-carboxylic acid. The most common methods involve activating the carboxylic acid and reacting it with an ammonia source.[11]

Step 2: N-Methylation of 1H-Indole-2-carboxamide

This step requires careful selection of reagents to favor methylation at the more acidic indole nitrogen over the amide nitrogen.

Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the indole nitrogen. The resulting indolide anion then attacks the methylating agent, methyl iodide. Using a less reactive methylating agent like dimethyl carbonate (DMC) with a weaker base can also provide good selectivity.[6][12]

Experimental Protocol (using NaH/MeI):

| Reagent | Molar Eq. | Purpose |

| 1H-Indole-2-carboxamide | 1.0 | Starting Material |

| Sodium Hydride (NaH, 60% disp. in oil) | 1.1 | Strong Base |

| Methyl Iodide (CH₃I) | 1.2 | Methylating Agent |

| DMF or THF | - | Anhydrous Solvent |

-

Suspend 1H-indole-2-carboxamide in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium hydride portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

-

Cool the reaction back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to stir at room temperature for 1-3 hours until completion.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, and process the organic phase as described previously.

-

Purify by column chromatography to isolate the desired product.

Conclusion

The synthesis of 1-methyl-1H-indole-2-carboxamide can be reliably achieved through well-established synthetic organic chemistry principles. The most dependable and widely used strategy involves the initial N-methylation of an indole-2-carboxylate ester, followed by saponification and standard amide coupling (Pathway I). This route offers excellent control over selectivity and generally provides higher overall yields. The alternative pathway of late-stage N-methylation (Pathway II) is also viable but requires more careful control of reaction conditions to ensure selective modification of the indole nitrogen. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.

References

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents.

- Synthesis of methyl 1-methyl-1H-indole-2-carboxyl

- Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. RSC Publishing.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.

- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH.

- 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis. ChemicalBook.

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.

- 1-Methylindole-2-carboxylic acid 98. Sigma-Aldrich.

- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.

- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W

- Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed.

- Conversion of Carboxylic acids to amides using DCC as an activ

- Converting a carboxylic acid to a primary amide. Reddit.

- WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.

- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central.

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-methyl-1H-indole-2-carboxamide (CAS: 56297-43-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-indole-2-carboxamide (CAS Number: 56297-43-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores the known biological activities and therapeutic potential of the broader indole-2-carboxamide scaffold. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in the synthesis, evaluation, and application of indole-based compounds.

Introduction: The Indole-2-Carboxamide Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The indole-2-carboxamide moiety, in particular, has emerged as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[2][3] These activities include modulation of cannabinoid receptors, antagonism of TRPV1 channels, and potent antibacterial effects, highlighting the therapeutic potential of this chemical class.[4][5]

1-methyl-1H-indole-2-carboxamide serves as a foundational building block for the synthesis of more complex derivatives. The methylation at the N1 position of the indole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[6][7] This guide focuses on the synthesis, characterization, and potential applications of this core molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 1-methyl-1H-indole-2-carboxamide is presented in Table 1. These values are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 56297-43-9 | Internal Database |

| Molecular Formula | C₁₀H₁₀N₂O | [6] |

| Molecular Weight | 174.20 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Melting Point | Not explicitly reported; derivatives melt in the range of 150-230 °C | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF | Inferred from synthetic protocols |

Synthesis of 1-methyl-1H-indole-2-carboxamide

The synthesis of 1-methyl-1H-indole-2-carboxamide is a multi-step process that begins with the readily available 1H-indole-2-carboxylic acid or its corresponding methyl ester. The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic pathway for 1-methyl-1H-indole-2-carboxamide.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of 1-methyl-1H-indole-2-carboxamide.

Step 1: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate

-

To a stirred suspension of methyl 1H-indole-2-carboxylate (1 equivalent) and potassium carbonate (2.5 equivalents) in dry acetone, add dimethyl sulfate (2.2 equivalents) dropwise at room temperature.[8]

-

Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and add a 5% aqueous ammonia solution. Stir for 2 hours to quench any unreacted dimethyl sulfate.

-

Remove the acetone under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 1-methyl-1H-indole-2-carboxylate as a solid.[8]

Step 2: Synthesis of 1-methyl-1H-indole-2-carboxylic acid

-

Dissolve the methyl 1-methyl-1H-indole-2-carboxylate from the previous step in a mixture of ethanol and a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify with a 1M hydrochloric acid solution until a precipitate forms (typically pH 2-3).

-

Collect the precipitated 1-methyl-1H-indole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 3: Synthesis of 1-methyl-1H-indole-2-carboxamide

-

Method A: Via the Acyl Chloride

-

Suspend 1-methyl-1H-indole-2-carboxylic acid (1 equivalent) in thionyl chloride (excess) and add a catalytic amount of N,N-dimethylformamide (DMF).

-

Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 1-methyl-1H-indole-2-carbonyl chloride.

-

Carefully add the crude acyl chloride to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.

-

Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to afford 1-methyl-1H-indole-2-carboxamide.

-

-

Method B: Using Peptide Coupling Reagents

-

Dissolve 1-methyl-1H-indole-2-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and a suitable carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous aprotic solvent like DMF.[4][9][10]

-

Add a source of ammonia, such as ammonium chloride (1.5 equivalents), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield pure 1-methyl-1H-indole-2-carboxamide.

-

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized 1-methyl-1H-indole-2-carboxamide. The following table summarizes the expected spectral data based on the analysis of closely related N-substituted derivatives and precursors.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the indole ring (δ 7.0-7.7 ppm), a singlet for the N-methyl group (δ ~4.0 ppm), a singlet for the indole C3-H (δ ~6.8-7.2 ppm), and two broad singlets for the amide protons (-CONH₂) which may be exchangeable with D₂O. |

| ¹³C NMR | Resonances for the indole ring carbons (δ 100-140 ppm), the N-methyl carbon (δ ~31 ppm), and the amide carbonyl carbon (δ ~162-165 ppm). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide (two bands around 3400-3200 cm⁻¹), C=O stretching of the amide (the Amide I band, ~1650 cm⁻¹), and N-H bending (the Amide II band, ~1600 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 174.20 g/mol . |

Biological Activities and Therapeutic Potential of the Indole-2-Carboxamide Scaffold

While specific biological data for 1-methyl-1H-indole-2-carboxamide is not extensively reported, the broader class of indole-2-carboxamides has been the subject of significant research in drug discovery. This core structure is a versatile template for developing potent and selective modulators of various biological targets.

Cannabinoid Receptor Modulation

A number of indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1).[5] These compounds can fine-tune the receptor's response to endogenous cannabinoids, offering a more nuanced therapeutic approach compared to direct agonists or antagonists. This has potential applications in treating a range of conditions, including metabolic disorders, pain, and neurological diseases.

TRPV1 Channel Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain and inflammation pathways. Certain indole-2-carboxamides have been shown to act as antagonists of the TRPV1 channel, suggesting their potential as novel analgesic and anti-inflammatory agents.[4]

Antimicrobial Activity

The indole-2-carboxamide scaffold has also been explored for its antimicrobial properties. Derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] This suggests that this chemical class could be a starting point for the development of new anti-tubercular drugs.

The diverse biological activities of indole-2-carboxamide derivatives underscore the importance of 1-methyl-1H-indole-2-carboxamide as a key intermediate for the synthesis of novel therapeutic agents.

Caption: Potential biological targets of indole-2-carboxamide derivatives.

Conclusion

1-methyl-1H-indole-2-carboxamide is a valuable heterocyclic compound with a straightforward synthetic route. Its significance lies primarily in its role as a versatile building block for the creation of a diverse library of indole-2-carboxamide derivatives. The proven therapeutic potential of this scaffold in areas such as pain, inflammation, metabolic disorders, and infectious diseases makes 1-methyl-1H-indole-2-carboxamide a compound of high interest for researchers in medicinal chemistry and drug development. Further exploration of its derivatives is warranted to unlock new therapeutic opportunities.

References

-

Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]

-

JoVE. (2023). Preparation of Amides. JoVE Chemistry. [Link]

-

PubChem. (n.d.). 1-methyl-1H-indole-2-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]

-

ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

SciELO. (n.d.). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of 1-methyl-1H-indole-2-carboxamide derivatives 5(a–d). Retrieved from [Link]

-

PolyU Electronic Theses. (n.d.). Copyright Undertaking. Retrieved from [Link]

-

MDPI. (n.d.). Pyrido-Indole-One Hybrids as Potential Anticancer Agents Against... Retrieved from [Link]

-

Malaria World. (2024). Development of peptoid-based heteroaryl-decorated histone deacetylase (HDAC) inhibitors with dual-stage antiplasmodial activity. [Link]

-

ResearchGate. (n.d.). Physical data of the target compounds (10a-v). Retrieved from [Link]

-

ACS Omega. (2022). Solid-State Luminescent Materials Containing Both Indole and Pyrimidine Moieties: Design, Synthesis, and Density Functional Theory Calculations. [Link]

-

PubMed Central. (n.d.). Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. Retrieved from [Link]

-

RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]

-

ACS Publications. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]

-

PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

Sources

- 1. Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 5. N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide | 1146293-66-4 | Benchchem [benchchem.com]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amide Synthesis [fishersci.co.uk]

A Technical Guide to the Biological Activity of 1-Methyl-1H-indole-2-carboxamide Scaffolds

Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of bioactive natural products and clinically approved pharmaceuticals.[1][2] Within this class, the indole-2-carboxamide framework has emerged as a particularly versatile template for designing novel therapeutic agents, demonstrating a wide spectrum of biological activities including antitumor, anti-inflammatory, and antimicrobial properties.[2] This guide focuses specifically on the 1-methyl-1H-indole-2-carboxamide series, where N-methylation of the indole ring often enhances crucial physicochemical properties. This modification can increase lipophilicity, which is essential for improved cell membrane permeability and target engagement.[1] We will explore the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, providing field-proven experimental protocols for their evaluation.

Core Synthesis Strategy: From Indole to Bioactive Carboxamide

The synthetic pathway to 1-methyl-1H-indole-2-carboxamide derivatives is a robust and adaptable multi-step process. The general strategy hinges on the initial N-methylation of a commercially available indole ester, followed by hydrolysis and subsequent amide bond formation with a desired amine. This approach allows for extensive diversification of the carboxamide moiety, enabling the exploration of structure-activity relationships (SAR).

A typical synthetic route involves:

-

N-Methylation: The indole nitrogen of an ethyl 1H-indole-2-carboxylate precursor is methylated, commonly using dimethyl carbonate (DMC) in an anhydrous solvent like DMF.[1]

-

Saponification: The resulting N-methyl ester is hydrolyzed to the corresponding carboxylic acid (1-methyl-1H-indole-2-carboxylic acid) using a strong base such as sodium hydroxide in an alcoholic solution.[1]

-

Amide Coupling: The final step involves coupling the carboxylic acid with a selected primary or secondary amine. This critical transformation is mediated by standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt), to form the stable amide bond.[1]

Caption: General workflow for the synthesis of 1-methyl-1H-indole-2-carboxamide derivatives.

Protocol 1: Synthesis of N-Benzyl-1-methyl-1H-indole-2-carboxamide

This protocol is adapted from established methodologies for the synthesis of N-methylindole carboxamides.[1]

-

Step 1: N-Methylation of Ethyl 1H-indole-2-carboxylate.

-

To a stirred solution of ethyl 1H-indole-2-carboxylate (1.0 eq.) in dry DMF, add K₂CO₃ (1.6 eq.) and dimethyl carbonate (DMC, 2.9 eq.) under a nitrogen atmosphere.

-

Heat the reaction mixture to 150°C for 6 hours.

-

After cooling, dilute the mixture with water and extract multiple times with chloroform.

-

Wash the combined organic layers with saturated NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

-

Purify the crude product via column chromatography to yield the pure N-methyl ester.

-

-

Step 2: Hydrolysis to 1-Methyl-1H-indole-2-carboxylic Acid.

-

Dissolve the N-methyl ester from Step 1 in an ethanolic solution of NaOH.

-

Reflux the mixture until hydrolysis is complete (monitored by TLC).

-

Cool the solution, acidify with HCl to precipitate the carboxylic acid, and collect the solid by filtration.

-

-

Step 3: Amide Coupling.

-

Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq.), benzylamine (1.1 eq.), and HOBt (1.2 eq.) in dry DCM.

-

Add EDCI (1.2 eq.) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the crude product by chromatography to obtain the final compound.

-

Diverse Biological Activities and Therapeutic Potential

The 1-methyl-1H-indole-2-carboxamide scaffold has been successfully leveraged to develop compounds with a range of biological activities, targeting distinct pathways involved in pain, cancer, and infectious diseases.

Agonism of the TRPV1 Ion Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a critical integrator of noxious stimuli, including heat, protons, and capsaicin.[1] Its central role in pain and inflammation makes it an attractive therapeutic target.

Studies have shown that indole-2-carboxamides can act as novel and selective agonists of TRPV1.[1] Notably, N-methylated analogs consistently outperform their non-methylated counterparts. This is attributed to the increased lipophilicity conferred by the methyl group, which facilitates passage across the cell membrane to reach the intracellular channel binding site.[1] Agonism of TRPV1 can lead to an initial pungent sensation followed by a lasting desensitization of sensory neurons, a mechanism exploited for analgesic effects.

Caption: Agonism of TRPV1 by indole-2-carboxamides leads to Ca²⁺ influx and eventual desensitization.

Antiproliferative Activity via Multi-Target Inhibition

In oncology, the development of drug resistance often undermines the efficacy of highly selective single-target agents.[3] The concept of polypharmacology, where a single molecule modulates multiple targets, offers a promising strategy to overcome this challenge.[3][4] Indole-2-carboxamides have been designed as dual inhibitors of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3]

The mechanism often involves the induction of apoptosis, a form of programmed cell death.[3] This is mediated by a complex cascade involving:

-

Caspases: A family of proteases that execute the apoptotic program.[3]

-

Bcl-2 Family Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 can prevent cell death by suppressing caspases.[3]

-

p53: A tumor suppressor gene that can halt the cell cycle and trigger apoptosis in response to DNA damage.[3]

By inhibiting pro-survival signaling (e.g., via EGFR) and cell cycle progression (via CDK2), these compounds can shift the cellular balance towards apoptosis, leading to the death of cancer cells.[3]

Caption: Indole-2-carboxamides can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.

Anti-Trypanosoma cruzi Activity

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options.[5][6] Phenotypic screening of compound libraries identified 1H-indole-2-carboxamides as potent agents against the intracellular amastigote form of T. cruzi.[5][6]

Initial investigations ruled out the inhibition of sterol 14α-demethylase (CYP51), a common target for anti-trypanosomal drugs, suggesting a novel mechanism of action.[5][6] While structure-activity relationship studies led to compounds with high in vitro potency (pEC₅₀ > 6.0) and good selectivity over host cells, further development was hampered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties, leading to low plasma exposure in animal models.[5][6] Despite this, one optimized compound demonstrated a significant reduction in parasite load in both acute and chronic mouse models of the disease.[6] This highlights both the promise of the scaffold and the critical importance of early-stage DMPK assessment in drug discovery.

Antitubercular Potential

The indole-2-carboxamide scaffold has also been explored for activity against Mycobacterium tuberculosis.[7] Some research suggests that these compounds may act by inhibiting the mycobacterial membrane protein large 3 (MmpL3).[7] MmpL3 is an essential transporter responsible for moving mycolic acid precursors across the plasma membrane, a critical step in the formation of the unique mycobacterial cell wall.[7]

Key Bio-Assay Protocols

Validating the biological activity of novel compounds requires robust and reproducible assays. The following protocols provide a framework for evaluating the antiproliferative and target-specific effects of 1-methyl-1H-indole-2-carboxamides.

Protocol 2: In Vitro Antiproliferative MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., KNS42 pediatric brain tumor cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 3: Calcium Imaging Assay for TRPV1 Activity

This protocol assesses ion channel activation by measuring changes in intracellular calcium.

-

Cell Culture: Culture HEK293 cells stably expressing human TRPV1 on glass-bottom dishes.

-

Dye Loading: Wash the cells with a physiological salt solution (PSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in PSS containing the dye for 30-60 minutes at room temperature.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera. Perfuse the cells with PSS and record baseline fluorescence for 2-3 minutes.

-

Compound Application: Switch the perfusion to a solution containing the test 1-methyl-1H-indole-2-carboxamide derivative at a known concentration.

-

Data Recording: Record the change in fluorescence intensity over time. An increase in fluorescence indicates Ca²⁺ influx through activated TRPV1 channels.

-

Positive Control: At the end of the experiment, apply a saturating concentration of a known TRPV1 agonist (e.g., capsaicin) to determine the maximal response.

-

Analysis: Quantify the change in fluorescence (ΔF/F₀) to determine the potency (EC₅₀) and efficacy of the compound.

Summary of Biological Data

The following table summarizes representative biological data for indole-2-carboxamide derivatives discussed in the literature.

| Compound Class | Target/Assay | Activity Metric | Result | Reference |

| N-Methylindole-2-carboxamides | TRPV1 Agonism | Potency (EC₅₀) | Active in low µM range | [1] |

| 5-Chloro-3-methyl-indole-2-carboxamides | Antiproliferation (KNS42 cells) | IC₅₀ | 5.04 µM | [7] |

| 1H-Indole-2-carboxamides | T. cruzi (intracellular) | Potency (pEC₅₀) | > 5.5 | [5][6] |

| N-Methylated Indole-2-carboxamides | T. cruzi (intracellular) | Potency (pEC₅₀) | 5.8 | [5][6] |

Conclusion and Future Outlook

The 1-methyl-1H-indole-2-carboxamide scaffold represents a highly productive starting point for the discovery of novel therapeutic agents. The methylation at the N1 position is a key structural feature that often enhances biological activity, likely by improving membrane permeability. The demonstrated activities against diverse targets—from ion channels involved in pain to critical proteins in cancer and infectious pathogens—underscore the versatility of this chemical framework.

Future research should focus on multi-parameter optimization. While achieving high target potency is essential, concurrent improvement of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for translating potent in vitro hits into successful in vivo candidates, as exemplified by the challenges encountered in the anti-Chagas drug discovery program.[5] The continued exploration of this privileged scaffold, guided by a deep understanding of its synthesis and biological evaluation, holds significant promise for addressing unmet medical needs.

References

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer

Sources

- 1. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

1-methyl-1H-indole-2-carboxamide derivatives and analogues

An In-depth Technical Guide to 1-Methyl-1H-indole-2-carboxamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Among its many variations, the 1-methyl-1H-indole-2-carboxamide core represents a particularly versatile framework for the development of novel therapeutics. This guide provides a comprehensive technical overview of this chemical class, delving into its synthesis, structure-activity relationships (SAR), and diverse applications across multiple therapeutic areas, including oncology, infectious diseases, and neurology. We will explore the causal relationships behind synthetic strategies and the molecular mechanisms that drive biological activity, offering field-proven insights for professionals engaged in drug discovery and development.

Core Synthesis Strategies: Building the Scaffold

The construction of 1-methyl-1H-indole-2-carboxamide derivatives is typically achieved through a straightforward and robust synthetic sequence. The primary strategy involves the formation of an amide bond between the core carboxylic acid precursor, 1-methyl-1H-indole-2-carboxylic acid, and a diverse range of primary or secondary amines. This modular approach allows for extensive chemical exploration of the "right-hand" portion of the molecule, which is often critical for target engagement and modulation of physicochemical properties.

The synthesis can be logically divided into two key stages: preparation of the core acid and the subsequent amide coupling.

Synthesis of the Carboxylic Acid Intermediate

The key precursor, 1-methyl-1H-indole-2-carboxylic acid, is not always commercially available and often requires synthesis. A reliable method begins with the esterified indole, which is first N-methylated before being hydrolyzed to the desired carboxylic acid.[3] This ensures regioselective methylation at the indole nitrogen, preventing competing reactions at other positions.

Experimental Protocol 1: Synthesis of 1-methyl-1H-indole-2-carboxylic acid (9) [3]

-

Part A: Methylation of Ethyl 1H-indole-2-carboxylate (8).

-

Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in dry dimethylformamide (DMF).

-

Add a methylating agent such as dimethyl carbonate (DMC) (1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor for completion using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-methylated ester.

-

-

Part B: Hydrolysis to 1-methyl-1H-indole-2-carboxylic acid (9).

-

Dissolve the N-methylated ester from Part A in an alcoholic solvent such as ethanol.

-

Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) (2.0-3.0 eq).

-

Reflux the mixture until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 2N HCl) to a pH of ~2-3.

-

The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Amide Coupling: Diversification of the Scaffold

With the core acid in hand, the final derivatives are synthesized via amide bond formation. The selection of the coupling agent is critical for ensuring high yield and purity. Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like hydroxybenzotriazole (HOBt), are common choices that minimize side reactions and facilitate an efficient reaction.[4]

Experimental Protocol 2: General Procedure for Amide Coupling [4][5]

-

Suspend or dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or DMF).

-

Add the amine coupling partner (1.1 eq), followed by the coupling agent EDC·HCl (1.5 eq) and HOBt (1.2 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the final 1-methyl-1H-indole-2-carboxamide derivative.

Caption: General workflow for synthesizing 1-methyl-1H-indole-2-carboxamide derivatives.

Therapeutic Applications & Structure-Activity Relationships

The 1-methyl-1H-indole-2-carboxamide scaffold has been successfully exploited to generate compounds with a wide spectrum of biological activities. The following sections detail key therapeutic areas, highlighting the crucial structure-activity relationships that govern efficacy.

Antitubercular Agents

Tuberculosis remains a global health crisis, and new drugs are desperately needed. Indole-2-carboxamides have emerged as a potent class of antitubercular agents, with many acting through the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3) transporter.[4][6] MmpL3 is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall.

Structure-Activity Relationship Insights:

-

Lipophilicity: A direct correlation between increased lipophilicity and enhanced anti-TB activity has been observed. For example, replacing a 5-methoxy group (ClogP = 6.09) with more lipophilic 5-methyl (ClogP = 6.57) or 5-chloro (ClogP = 6.89) groups resulted in a two-fold increase in activity.[7]

-

Indole Ring Substitution: Substitutions at the 4- and 6-positions of the indole ring are generally optimal for activity.[4]

-

Amide Substituent: Bulky, lipophilic groups attached to the amide nitrogen, such as adamantane and rimantadine, are well-tolerated and often lead to potent compounds.[4][7]

Table 1: Antitubercular Activity of Indole-2-Carboxamide Analogues

| Compound | Indole Substituent | Amide Substituent | MIC (μM) vs. M. tb H37Rv | Reference |

|---|---|---|---|---|

| 8b | 4-Methoxy | Rimantadine | 2.84 | [7] |

| 8c | 5-Methoxy | Rimantadine | 5.67 | [7] |

| 8d | 5-Methyl | Rimantadine | 2.97 | [7] |

| 8e | 5-Chloro | Rimantadine | 2.80 | [7] |

| 8g | 4,6-Dichloro | Rimantadine | 0.32 | [4] |

| 3 | Unsubstituted | 1-Adamantyl | 0.68 |[4] |

Caption: Proposed mechanism of action for antitubercular indole-2-carboxamides.

Anticancer Agents

The indole-2-carboxamide scaffold has yielded numerous compounds with potent anticancer activity across a variety of cell lines.[1] Their mechanism of action is often multi-targeted, with derivatives showing activity as inhibitors of key proteins in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]

Structure-Activity Relationship Insights:

-

EGFR/CDK2 Inhibition: For dual EGFR/CDK2 inhibitors, a 5-chloro substitution on the indole ring and a 3-methyl group were found to be beneficial. The nature of the phenethyl tail attached to the amide was critical, with bulky heterocyclic groups like morpholine or 2-methylpyrrolidine showing the highest potency.[5]

-

General Cytotoxicity: In a series of thiazolyl-indole-2-carboxamides, substitutions on a terminal hydrazone moiety significantly modulated activity. A 4-chlorophenyl substitution (compound 6i) and a 3,4,5-trimethoxyphenyl substitution (compound 6v) resulted in compounds with potent cytotoxicity against MCF-7 breast cancer cells.[8]

Table 2: Anticancer Activity of Indole-2-Carboxamide Derivatives

| Compound | Target Cell Line | IC₅₀ (μM) | Proposed Target(s) | Reference |

|---|---|---|---|---|

| 5d | A549 (Lung) | 0.04 | EGFR/CDK2 | [5] |

| 5e | A549 (Lung) | 0.03 | EGFR/CDK2 | [5] |

| 6i | MCF-7 (Breast) | 6.10 | Multitarget | [8] |

| 6v | MCF-7 (Breast) | 6.49 | Multitarget | [8] |

| 26 | MCF-7 (Breast) | 3.18 | Not specified | [1] |

| 30 | MCF-7 (Breast) | 0.83 | Bcl-2 |[1] |

Caption: Simplified EGFR signaling pathway and point of inhibition.

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

The cannabinoid receptor 1 (CB1) is a major target in the central nervous system. While direct agonists often have psychoactive side effects, allosteric modulators offer a more nuanced approach by binding to a secondary site on the receptor to fine-tune its response to endogenous cannabinoids.[9] Indole-2-carboxamides, particularly derivatives of the prototypical modulator ORG27569, have been extensively studied for this purpose.[10][11]

Structure-Activity Relationship Insights:

-

Indole C5 Position: An electron-withdrawing group, such as chloro or fluoro, at the C5 position is critical for enhancing binding affinity and potency.[10][12]

-

Indole C3 Position: The length of the alkyl chain at the C3 position significantly impacts allosteric effects. Short alkyl groups (e.g., ethyl, propyl) are preferred.[10][11]

-

Amide N-Substituent: A phenethyl linker between the amide and a terminal phenyl ring is a common feature. On this terminal ring, a 4-position amino substituent, such as dimethylamino or piperidinyl, is crucial for high-affinity binding.[10][12]

Table 3: Activity of Indole-2-Carboxamide Analogues as CB1 Allosteric Modulators

| Compound | C3-Substituent | C5-Substituent | Terminal Amine | Binding Affinity K₈ (nM) | Binding Cooperativity (α) | Reference |

|---|---|---|---|---|---|---|

| ORG27569 (1) | Ethyl | Chloro | Piperidin-1-yl | - | - | [11] |

| 11j | Pentyl | Chloro | Dimethylamino | 167.3 | 16.55 | [11] |

| 12d | Propyl | Chloro | Dimethylamino | 259.3 | 24.5 | [12] |

| 12f | Hexyl | Chloro | Dimethylamino | 89.1 | 12.0 |[12] |

Conclusion and Future Perspectives

The 1-methyl-1H-indole-2-carboxamide scaffold is a remarkably fruitful starting point for medicinal chemistry campaigns. Its synthetic tractability allows for rapid generation of diverse analogues, while its inherent structural features provide a foundation for potent and selective interactions with a wide range of biological targets. The research highlighted in this guide demonstrates the successful application of this core in developing leads for anti-infective, anticancer, and neurological disorders.

Future efforts will likely focus on optimizing the pharmacokinetic and metabolic profiles of these potent compounds to improve their in vivo efficacy and safety.[13] Furthermore, as our understanding of complex disease biology grows, the inherent versatility of the indole-2-carboxamide core will undoubtedly be leveraged to design next-generation therapeutics, including multi-target agents and compounds with novel mechanisms of action.

References

-

Jahangeer, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Abrahams, K. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]

-

Sami, I., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

-

Sykes, M. L., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Sykes, M. L., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

-

Abrahams, K. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. National Institutes of Health. [Link]

-

Sharma, R., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

-

Kumar, M. P., et al. (2024). (A) Synthesis of 1-methyl-1H-indole-2-carboxamide derivatives 5(a–d). ResearchGate. [Link]

-

Anonymous. (2021). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Semantic Scholar. [Link]

-

El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. [Link]

-

An, J., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. National Institutes of Health. [Link]

-

Singh, V., et al. (2022). Indole-2-carboxamides as New Anti-Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3. ResearchGate. [Link]

-

Chiacchio, M. A., et al. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

-

Lu, D., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). PubMed. [Link]

-

An, J., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. ResearchGate. [Link]

-

Lu, D., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Spectral Characterization of 1-methyl-1H-indole-2-carboxamide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectral characterization of 1-methyl-1H-indole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis and practical insights into the application of various spectroscopic techniques for the unequivocal identification and structural elucidation of this compound.

Introduction: The Significance of 1-methyl-1H-indole-2-carboxamide

The indole-2-carboxamide core is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse biological activities. The N-methylation at the indole nitrogen, as seen in 1-methyl-1H-indole-2-carboxamide, can significantly influence the molecule's physicochemical properties, metabolic stability, and target engagement. Therefore, its precise structural characterization is a critical step in any research and development pipeline. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons. The expected ¹H NMR spectrum of 1-methyl-1H-indole-2-carboxamide would exhibit distinct signals for the aromatic protons of the indole ring, the amide protons, and the N-methyl protons.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons like amides, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the proton exchange, leading to sharper N-H signals. The field strength of the NMR spectrometer (e.g., 400 or 600 MHz) will influence the resolution of the spectrum, with higher fields providing better separation of closely spaced signals.

Predicted ¹H NMR Data for 1-methyl-1H-indole-2-carboxamide (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | H-7 |

| ~7.40 | d | 1H | H-4 |

| ~7.35 | t | 1H | H-6 |

| ~7.15 | t | 1H | H-5 |

| ~6.80 | s | 1H | H-3 |

| ~6.00 | br s | 2H | -CONH₂ |

| ~4.10 | s | 3H | N-CH₃ |

Interpretation:

-

The downfield shifts of the aromatic protons are characteristic of the electron-deficient nature of the indole ring.

-

The singlet for the H-3 proton is a key identifier for 2-substituted indoles.

-

The broad singlet for the amide protons is due to quadrupole broadening and potential hydrogen exchange.

-

The sharp singlet for the N-methyl group is a clear indicator of the N-methylation.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data for 1-methyl-1H-indole-2-carboxamide (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C=O (Amide) |

| ~139.0 | C-7a |

| ~132.0 | C-2 |

| ~127.0 | C-3a |

| ~124.5 | C-6 |

| ~122.0 | C-4 |

| ~121.0 | C-5 |

| ~110.0 | C-7 |

| ~104.0 | C-3 |

| ~32.0 | N-CH₃ |

Interpretation:

-

The downfield signal around 163 ppm is characteristic of an amide carbonyl carbon.

-

The signals in the 100-140 ppm range are typical for the sp²-hybridized carbons of the indole ring.

-

The upfield signal around 32 ppm corresponds to the sp³-hybridized carbon of the N-methyl group.

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule is crucial for obtaining high-quality spectra.[1][2]

-

Sample Weighing: Accurately weigh 5-10 mg of 1-methyl-1H-indole-2-carboxamide for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Standard Addition (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[1]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Caption: Experimental workflow for NMR analysis.

II. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

A. Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like 1-methyl-1H-indole-2-carboxamide. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 175.1.

Expected ESI-MS Data:

-

Molecular Ion ([M+H]⁺): m/z 175.1

-

Sodium Adduct ([M+Na]⁺): m/z 197.1

Trustworthiness of the Protocol: The observation of both the protonated molecule and the sodium adduct provides a self-validating system, increasing confidence in the assigned molecular weight.

B. Fragmentation Analysis

While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for indole derivatives involve cleavage of the substituents on the indole ring. For 1-methyl-1H-indole-2-carboxamide, potential fragmentation could involve the loss of the carboxamide group or the methyl group. The principles of mass spectral fragmentation of heterocyclic compounds are well-documented.[3][4]

Caption: Experimental workflow for Mass Spectrometry analysis.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Expertise & Experience: The IR spectrum of 1-methyl-1H-indole-2-carboxamide will be dominated by the characteristic absorptions of the amide and the aromatic indole ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amide) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic, N-CH₃) |

| ~1660 | Strong | C=O stretch (amide I band) |

| ~1600 | Medium | N-H bend (amide II band) |

| 1600-1450 | Medium-Weak | C=C stretch (aromatic) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Interpretation:

-

The broad N-H stretching band is a hallmark of a primary amide.[5][6]

-

The strong carbonyl absorption (Amide I) is a key diagnostic peak.[7][8]

-

The presence of both aromatic and aliphatic C-H stretches confirms the presence of the indole ring and the N-methyl group.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels.[9][10][11] It is particularly useful for characterizing compounds with conjugated systems, such as the indole ring.

Authoritative Grounding: The UV-Vis spectrum of 1-methyl-1H-indole-2-carboxamide is expected to show absorption bands arising from π → π* transitions within the indole chromophore.[12]

Predicted UV-Vis Absorption Maxima (in Ethanol)

| λ (nm) | Molar Absorptivity (ε) | Transition |

| ~220 | High | π → π |

| ~280 | Moderate | π → π |

Interpretation:

-

The indole ring system gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the ring.

-

The presence of the carboxamide group can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole.

Experimental Protocol: UV-Vis Spectroscopy

-

Solution Preparation: Prepare a dilute solution of 1-methyl-1H-indole-2-carboxamide in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive spectral characterization of 1-methyl-1H-indole-2-carboxamide using a combination of NMR, MS, IR, and UV-Vis spectroscopy provides a robust and reliable method for its structural confirmation. Each technique offers complementary information, and together they create a detailed molecular portrait. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently identify and characterize this important heterocyclic compound, ensuring the scientific integrity of their work in drug discovery and development.

References

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.

-

Chemwonders. (2022, May 30). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

AbeBooks. (n.d.). Mass Spectrometry of Heterocyclic Compounds (Wiley Communigraph Series on Business Data Processing) by Porter, Q. N. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra. Department of Chemistry. Retrieved from [Link]

-

Surplus Solutions. (2025, January 29). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Retrieved from [Link]

-

Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]

-

DTIC. (1971, July 1). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Paré, J., et al. (1988, May 17). Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Semantic Scholar. Retrieved from [Link]

-

Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Microbe Notes. (2023, November 28). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Retrieved from [Link]

-

TMP Chem. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra [Video]. YouTube. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

DergiPark. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Retrieved from [Link]

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

ResearchGate. (2025, August 6). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). methyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

De La Roche, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Kadir, M. A., et al. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. Malaysian Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indole-2-carboxamide. Retrieved from [Link]Indole-2-carboxamide)

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google ブックス [books.google.co.jp]

- 4. abebooks.com [abebooks.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Interpreting IR Spectra [chemistrysteps.com]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. m.youtube.com [m.youtube.com]

- 9. What Is the Principle of UV-Vis Spectroscopy and Why It Matters [connect.ssllc.com]

- 10. technologynetworks.com [technologynetworks.com]

- 11. microbenotes.com [microbenotes.com]

- 12. repository.up.ac.za [repository.up.ac.za]

The Mechanistic Versatility of the 1-Methyl-1H-indole-2-carboxamide Scaffold: A Technical Guide for Drug Discovery

Introduction

The 1-methyl-1H-indole-2-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse array of biologically active compounds. Its inherent drug-like properties, including a rigid bicyclic aromatic system and a hydrogen bond-donating/accepting amide group, make it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the various mechanisms of action associated with derivatives of 1-methyl-1H-indole-2-carboxamide, offering researchers and drug development professionals a comprehensive understanding of its therapeutic potential. Rather than possessing a single, inherent mechanism of action, the biological activity of this scaffold is profoundly influenced by the nature and positioning of its substituents. This guide will dissect the key molecular targets and signaling pathways modulated by these derivatives, supported by experimental evidence and detailed protocols.

Core Structure and Synthesis

The foundational molecule, 1-methyl-1H-indole-2-carboxamide, is synthesized from the readily available ethyl 1H-indole-2-carboxylate. The synthesis involves two primary steps: N-methylation of the indole nitrogen followed by amidation of the carboxylate.

A common synthetic route involves the methylation of ethyl 1H-indole-2-carboxylate using a methylating agent such as dimethyl sulfate or dimethyl carbonate in the presence of a base like potassium carbonate. The resulting methyl ester, methyl 1-methyl-1H-indole-2-carboxylate, can then be hydrolyzed to the corresponding carboxylic acid.[1][2] Subsequent coupling of the carboxylic acid with an appropriate amine, often facilitated by coupling agents like BOP reagent or via the formation of an acyl chloride, yields the desired 1-methyl-1H-indole-2-carboxamide derivative.[3]

Caption: Workflow for validating MmpL3 as the target of indole-2-carboxamides.

Antiparasitic Activity through CYP51 Inhibition